![molecular formula C28H20O B14483442 14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene CAS No. 66596-04-1](/img/structure/B14483442.png)
14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene is a member of the xanthene family, which is known for its diverse pharmacological activities. Xanthenes are oxygen-containing heterocycles that have been extensively studied due to their biological and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene typically involves a one-pot condensation reaction of β-naphthol with various aromatic aldehydes. A catalytic amount of sulfonated polyethylene glycol 6000 (PEG–SO3H) is used as a stable, recyclable, and biodegradable polymeric catalyst under solvent-free conditions . This method is eco-friendly and yields high amounts of the desired product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet industrial demands. The use of efficient, cost-effective, and biodegradable catalysts is emphasized to ensure sustainability and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or create derivatives with specific functions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like sulfonated polyethylene glycol . The reactions are typically carried out under controlled temperatures and solvent-free conditions to maximize yield and efficiency .
Major Products: The major products formed from these reactions are various derivatives of this compound, which can be used in different applications depending on the functional groups introduced during the reactions .
Wissenschaftliche Forschungsanwendungen
14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene has a wide range of scientific research applications. It is used in chemistry for the synthesis of other complex molecules and as a catalyst in various reactions. In biology and medicine, it has shown potential as an antibacterial, anti-inflammatory, and antiviral agent . Additionally, it is employed in the industry as a fluorescent dye and in laser technology .
Wirkmechanismus
The mechanism of action of 14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene involves its interaction with molecular targets and pathways within cells. It can modulate key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to effects like apoptosis, autophagy, and cell cycle arrest . These actions make it a promising candidate for further research in cancer therapy and other medical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene include other xanthene derivatives like 14-hydroxy-14-phenyldibenzo[a,j]xanthene and various prenylated xanthones .
Uniqueness: What sets this compound apart from its counterparts is its unique combination of pharmacological activities and its eco-friendly synthesis method. The use of biodegradable catalysts and solvent-free conditions makes it a more sustainable option compared to other similar compounds .
Eigenschaften
CAS-Nummer |
66596-04-1 |
|---|---|
Molekularformel |
C28H20O |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene |
InChI |
InChI=1S/C28H20O/c1-18-10-12-21(13-11-18)26-27-22-8-4-2-6-19(22)14-16-24(27)29-25-17-15-20-7-3-5-9-23(20)28(25)26/h2-17,26H,1H3 |
InChI-Schlüssel |
MUJGBVJQFKYMBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC5=C2C6=CC=CC=C6C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


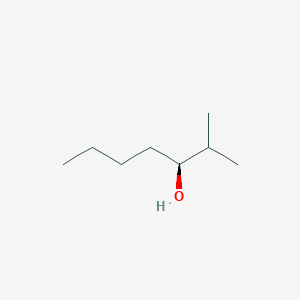
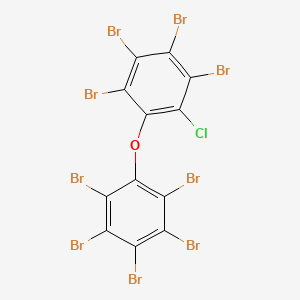
![4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid](/img/structure/B14483396.png)
![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)
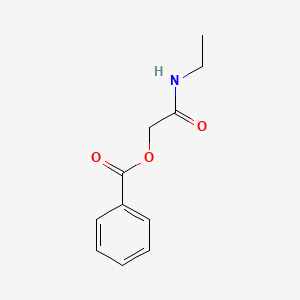
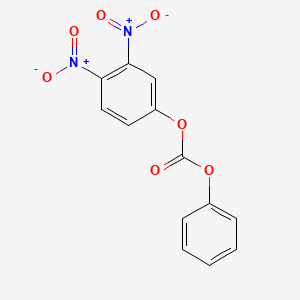

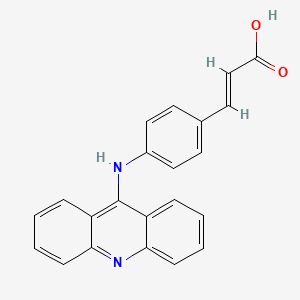
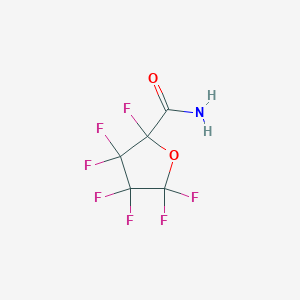
![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)
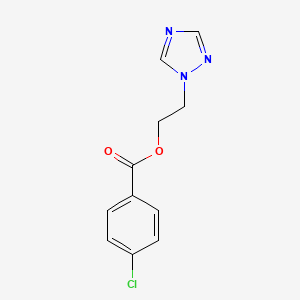
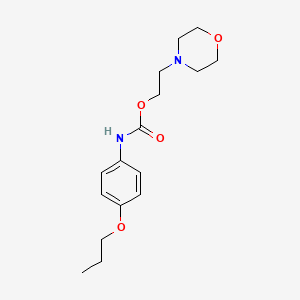
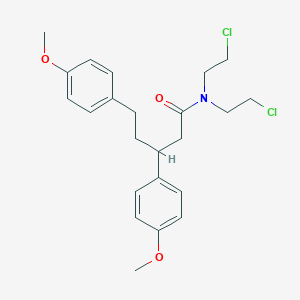
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14483453.png)
